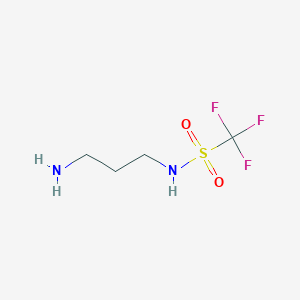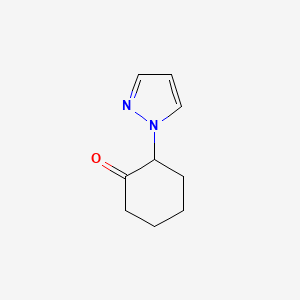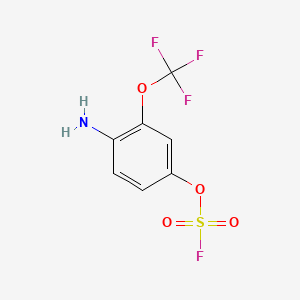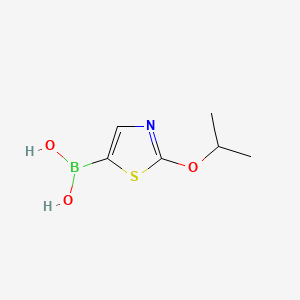![molecular formula C13H21F2NO2 B13552349 tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13552349.png)
tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate: is a synthetic organic compound that belongs to the class of bicyclo[1.1.1]pentanes. These compounds are known for their unique structural properties, which make them valuable in various fields of scientific research and industrial applications. The presence of the tert-butyl group and the difluoropropyl substituent adds to the compound’s stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with tricyclo[1.1.1.0]pentane (TCP) and alkyl halides.
Reaction Conditions: The reaction is carried out under mild conditions using triethylborane-initiated atom-transfer radical addition ring-opening of TCP with alkyl halides.
Functional Group Tolerance: This method displays broad substrate scope and functional group tolerance, enabling the synthesis of various derivatives.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where the difluoropropyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines .
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis due to its unique structural properties and reactivity .
Biology: In biological research, the compound can be used to study the effects of fluorinated substituents on biological activity and molecular interactions .
Medicine: The compound’s stability and reactivity make it a potential candidate for drug development and medicinal chemistry .
Industry: In industrial applications, the compound can be used in the synthesis of advanced materials and specialty chemicals .
作用机制
The mechanism of action of tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate involves its interaction with molecular targets through its functional groups. The difluoropropyl group can participate in hydrogen bonding and other non-covalent interactions, while the bicyclo[1.1.1]pentane core provides structural rigidity . The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
相似化合物的比较
tert-Butyl (3-fluorobicyclo[1.1.1]pentan-1-yl)carbamate: This compound has a similar structure but with a single fluorine atom instead of a difluoropropyl group.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound contains an amino group instead of the difluoropropyl group.
Uniqueness: The presence of the difluoropropyl group in tert-butyl N-[3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-yl]carbamate imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug development and other applications .
属性
分子式 |
C13H21F2NO2 |
|---|---|
分子量 |
261.31 g/mol |
IUPAC 名称 |
tert-butyl N-[3-(2,2-difluoropropyl)-1-bicyclo[1.1.1]pentanyl]carbamate |
InChI |
InChI=1S/C13H21F2NO2/c1-10(2,3)18-9(17)16-13-6-12(7-13,8-13)5-11(4,14)15/h5-8H2,1-4H3,(H,16,17) |
InChI 键 |
BJUZBAXCXGMQCD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)CC(C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


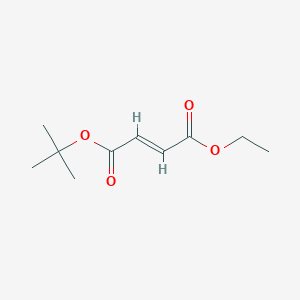
![tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate](/img/structure/B13552270.png)
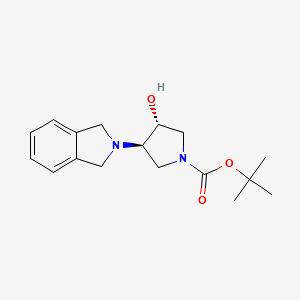
![1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13552283.png)
![methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13552285.png)
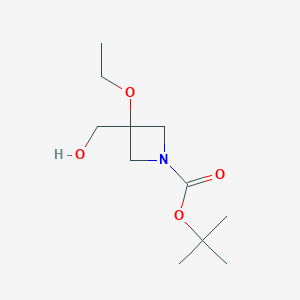

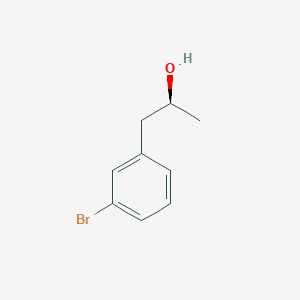
![Tert-butyl3-formyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-7-carboxylate](/img/structure/B13552313.png)
